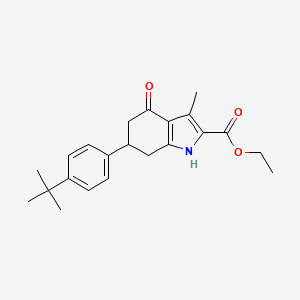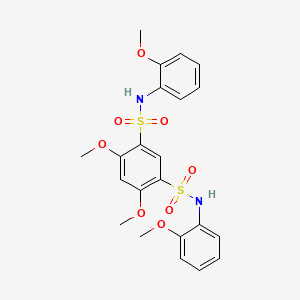![molecular formula C19H20N2S B4571255 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline](/img/structure/B4571255.png)
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline
Overview
Description
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 2-Methylbenzylsulfanyl Group: The final step involves the introduction of the 2-methylbenzylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the quinazoline core with 2-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazoline core using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups and the sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Sodium hydride or potassium carbonate as base, dimethylformamide as solvent, room temperature to mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfurized quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethylquinazoline: Lacks the 2-methylbenzylsulfanyl group, resulting in different chemical and biological properties.
2-[(2-Methylbenzyl)sulfanyl]quinazoline: Lacks the three methyl groups, which may affect its reactivity and biological activity.
4,6,7-Trimethyl-2-[(2-chlorobenzyl)sulfanyl]quinazoline:
Uniqueness
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline is unique due to the presence of both the 2-methylbenzylsulfanyl group and the three methyl groups on the quinazoline core. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6,7-trimethyl-2-[(2-methylphenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-12-7-5-6-8-16(12)11-22-19-20-15(4)17-9-13(2)14(3)10-18(17)21-19/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCIFWEBHUECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[5-[3-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B4571174.png)
![N-[2-(butan-2-yl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4571184.png)

![2-[4-(HYDROXYMETHYL)-2-IODO-6-METHOXYPHENOXY]-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B4571198.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4571203.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4571210.png)
![ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4571227.png)
![(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4571231.png)
![5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4571235.png)
![N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B4571239.png)
![(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B4571240.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B4571247.png)
![2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate](/img/structure/B4571266.png)

